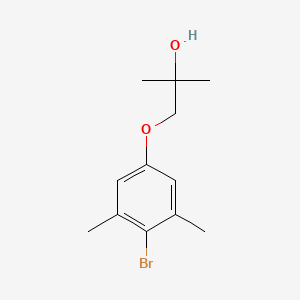

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-(4-bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-8-5-10(6-9(2)11(8)13)15-7-12(3,4)14/h5-6,14H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKKOTJHTNIELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Alkylation in DMF at Room Temperature

- Procedure: 4-bromo-3,5-dimethylphenol (3.0 g) and potassium carbonate (5.5 g) are dissolved in DMF (10 mL). The alkylating agent 3-(bromomethyl)-3-methyloxetane (2.95 g) is added.

- Reaction Conditions: Stirred at 20 °C for 12 hours.

- Workup: Partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. Organic extracts dried over magnesium sulfate, solvent evaporated.

- Purification: Silica gel chromatography using cyclohexane/ethyl acetate gradient (100:0 to 70:30).

- Yield: 3.5 g of product.

- Characterization: LC retention time 1.81 min; Mass spectrum (ESI+) m/z = 285 [M+H]+.

Alkylation with Cesium Carbonate at Elevated Temperature

- Procedure: 4-bromo-3,5-dimethylphenol (625 mg) and cesium carbonate (5 g) in DMF (10 mL) reacted with 5,5-dimethyl-dioxathiane-2-oxide (467 mg).

- Reaction Conditions: Heated to 100 °C for 12 hours.

- Workup: Partitioned between water and ethyl acetate. Organic phase washed with brine, dried over MgSO4.

- Purification: Reverse-phase HPLC.

- Yield: 251 mg.

- Characterization: LC retention time 1.16 min; Mass spectrum (ESI+) m/z = 287 [M+H]+.

Microwave-Assisted Alkylation in Sealed Tube

- Procedure: Cesium carbonate (5.4 g) added to a solution of 5,5-dimethyl-dioxathiane-2-oxide (500 mg) and 4-bromo-3,5-dimethylphenol (670 mg) in DMF (5 mL).

- Reaction Conditions: Sealed vial heated under microwave irradiation at 120 °C for 12 hours.

- Workup: Partitioned between ethyl acetate and water; organic phase washed three times with 2 M aqueous NaOH and brine; dried over MgSO4.

- Purification: Silica gel chromatography with cyclohexane/ethyl acetate gradient (99:1 to 50:50).

- Yield: 372 mg.

- Characterization: LC retention time 1.17 min; Mass spectrum (ESI+) m/z = 287 [M+H]+.

Summary Table of Preparation Conditions and Yields

Research Findings and Analysis

- Base Selection: Cesium carbonate provides higher reactivity at elevated temperatures compared to potassium carbonate, likely due to its stronger basicity and better solubility in DMF, facilitating more efficient deprotonation of the phenol and nucleophilic attack.

- Temperature Influence: Elevated temperatures (100–120 °C) significantly improve reaction yields compared to room temperature conditions, especially under microwave irradiation which accelerates reaction kinetics.

- Microwave Irradiation: This method offers advantages in terms of reaction time and yield, providing cleaner reactions with fewer side products due to rapid and uniform heating.

- Purification Techniques: Silica gel chromatography and reverse-phase HPLC are effective in isolating the target compound with high purity. The choice depends on scale and available equipment.

- Mass Spectrometry: The consistent detection of [M+H]+ ions at m/z 285–287 confirms the molecular weight and successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-one.

Reduction: Formation of 1-(3,5-Dimethylphenoxy)-2-methylpropan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors.

Comparison with Similar Compounds

4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)

- Molecular Formula: C₁₃H₁₆BrNO₃S

- Molecular Weight : ~354 g/mol

- Synthesis: Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in DMAc, yielding 66% .

4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36)

- Synthesis : Derived from compound 35 via methylation (NaH/iodomethane), yielding 32% .

- Key Differences : The additional methyl group introduces steric hindrance, likely reducing reactivity and yield compared to compound 33.

EP 4374877 Compound (Difluorophenyl Analog)

- Molecular Weight : 554 g/mol (LCMS: m/z 554 [M+H]⁺)

- Structure : Features a 4-bromo-3,5-difluorophenyl group and a pyrrolo-pyridazine core .

- Key Differences: Fluorine substituents increase electronegativity and lipophilicity, as reflected in its longer HPLC retention time (1.64 min vs. none reported for the target compound) .

Impurity J(EP): 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

- Molecular Formula: C₁₆H₂₅NO₅

- Molecular Weight : 311.4 g/mol

- Key Differences: Contains methoxyethyl and isopropylamino groups, enhancing hydrophilicity compared to the bromo-dimethylphenoxy group .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | HPLC Retention Time (min) | Solubility Inference |

|---|---|---|---|---|

| 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | 273 | Br, 3,5-diMe | Not reported | Low polarity (bulky aryl) |

| Compound 35 | ~354 | Br, 3,5-diMe, thiazinane | Not reported | Moderate (sulfone polarity) |

| EP 4374877 Compound | 554 | Br, 3,5-diF, pyrrolo-pyridazine | 1.64 (SQD-FA05) | High lipophilicity |

| Impurity J(EP) | 311.4 | OMe, 4-(2-methoxyethyl) | Not reported | High (polar substituents) |

- Solubility Trends: The bromo-dimethylphenoxy group in the target compound reduces water solubility compared to analogs with methoxy or sulfone groups. Fluorine substituents (EP 4374877 compound) enhance lipid solubility, favoring membrane permeability .

Biological Activity

1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol is an organic compound characterized by a bromine atom and two methyl groups attached to a phenoxy ring, linked to a propanol moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₇BrO₂

- Molecular Weight : 273.17 g/mol

- CAS Number : 1458652-75-9

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

-

Antimicrobial Properties

- The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Preliminary studies indicate that it may inhibit the growth of specific pathogens, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects

- Enzyme Inhibition

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Binding Affinity : The presence of the bromine atom and the phenoxy group enhances its reactivity and binding affinity to target proteins.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways by altering enzyme activities or receptor interactions, which can lead to therapeutic effects in various diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Bromo-3,5-dimethylphenol | Structure | Antimicrobial |

| 1-(4-Bromo-3,5-dimethylphenoxy)propan-2-amine | Structure | Anti-inflammatory |

Case Studies

Several studies have investigated the biological activities of related bromophenols:

- Study on PTP1B Inhibition :

- Anti-diabetic Assay :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol, and how can purity be ensured?

- Methodological Answer : A common synthesis involves nucleophilic substitution between 4-bromo-3,5-dimethylphenol and an epoxide precursor (e.g., 2,2-dimethoxy-3,5-dimethylphenyl oxirane) in a polar aprotic solvent like DMF, using Cs₂CO₃ as a base at 100°C for 16 hours. Post-reaction, the product is purified via flash chromatography (0–30% EtOAc in petroleum ether) . Purity is assessed using HPLC and NMR spectroscopy, with ¹H NMR (CDCl₃) showing characteristic peaks at δ 7.84 (s, 2H, aromatic), δ 4.66 (s, 2H, CH₂O), and δ 1.29 (s, 6H, CH₃) .

Q. How can researchers verify the structural integrity of this compound during synthesis?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Mass Spectrometry (MS) : ESI-MS should show an [M+H]⁺ peak at m/z 325.0 .

- ¹H/¹³C NMR : Compare spectra with reference data to confirm substituent positions and stereochemistry. For example, the absence of splitting in the aromatic δ 7.84 signal confirms symmetric substitution at the 3,5-dimethyl positions .

- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction can resolve bond angles and confirm spatial arrangement (see similar brominated analogs in ).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in sealed, light-protected containers under inert gas (N₂/Ar) at room temperature. Monitor degradation via periodic TLC or HPLC, as brominated aromatics are prone to hydrolytic debromination under humid conditions. Stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives of this compound (e.g., thiazinane analogs)?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

- Catalyst Screening : Replace NaH with milder bases (e.g., KOtBu) to reduce side reactions in thiazinane syntheses .

- Solvent Effects : Test DMAc vs. DMF for ring-opening reactions; DMAc may enhance solubility of brominated intermediates .

- Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 100°C) can mitigate decomposition, as seen in improved yields (66% → 74%) for analogous systems .

Q. What mechanistic insights explain contradictory yield data in analogous bromophenol ether syntheses?

- Methodological Answer : Competing pathways (e.g., SN2 vs. radical mechanisms) may arise due to steric hindrance from 3,5-dimethyl groups. Kinetic studies (e.g., in situ IR monitoring) can identify rate-determining steps. For example, bulky substituents slow nucleophilic attack, favoring side reactions unless high-dielectric solvents (e.g., DMF) stabilize transition states .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with bromophenol-binding pockets).

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ⁺ for the bromo group) with bioactivity data from analogs .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for in vitro testing .

Q. What strategies resolve ambiguities in stereochemical assignments for this compound?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between methyl groups (δ 2.48 ppm) and the propan-2-ol moiety to confirm conformation .

- VCD Spectroscopy : Vibrational circular dichroism can distinguish enantiomers if chiral centers are present .

- Crystallographic Data : Compare unit cell parameters with known structures (e.g., CCDC entries in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.